molecular formula C17H24F3N3O7 B13392517 N-alpha-Boc-Nepsilon-trifluoroacetyl-L-lysine N-hydroxysuccinimide ester

N-alpha-Boc-Nepsilon-trifluoroacetyl-L-lysine N-hydroxysuccinimide ester

Cat. No.: B13392517
M. Wt: 439.4 g/mol
InChI Key: IAMVVSHTWIUKAP-UHFFFAOYSA-N
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Description

BOC-LYS(TFA)-OSU, also known as N-(tert-Butoxycarbonyl)-L-lysine N-carboxyanhydride, is a compound widely used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is often employed as a protecting group in organic synthesis to prevent unwanted reactions at specific sites on the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-LYS(TFA)-OSU typically involves the protection of the amino group of lysine with a tert-butyloxycarbonyl (BOC) group. This is followed by the introduction of a trifluoroacetyl (TFA) group to protect the side chain amino group. The final step involves the formation of the N-carboxyanhydride (OSU) derivative. The reaction conditions often include the use of solvents like dichloromethane (DCM) and reagents such as trifluoroacetic acid (TFA) and diisopropylcarbodiimide (DIC) .

Industrial Production Methods

Industrial production of BOC-LYS(TFA)-OSU follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

BOC-LYS(TFA)-OSU undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected lysine derivatives, peptide chains, and substituted lysine derivatives .

Scientific Research Applications

BOC-LYS(TFA)-OSU is extensively used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of BOC-LYS(TFA)-OSU involves the protection of the amino groups of lysine, preventing unwanted side reactions during peptide synthesis. The BOC group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. The TFA group provides additional protection to the side chain amino group, ensuring the integrity of the peptide chain during synthesis .

Comparison with Similar Compounds

Similar Compounds

    BOC-LYS(2-Cl-Z)-OH: Another lysine derivative used in peptide synthesis with a different protecting group.

    Fmoc-Lys(Boc)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.

    Z-Lys(Boc)-OH: Uses a benzyloxycarbonyl (Z) group for protection .

Uniqueness

BOC-LYS(TFA)-OSU is unique due to its dual protection strategy, providing both BOC and TFA groups for comprehensive protection of lysine residues. This dual protection allows for greater control and selectivity in peptide synthesis, making it a valuable tool in complex peptide and protein synthesis .

Properties

Molecular Formula

C17H24F3N3O7

Molecular Weight

439.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoate

InChI

InChI=1S/C17H24F3N3O7/c1-16(2,3)29-15(28)22-10(6-4-5-9-21-14(27)17(18,19)20)13(26)30-23-11(24)7-8-12(23)25/h10H,4-9H2,1-3H3,(H,21,27)(H,22,28)

InChI Key

IAMVVSHTWIUKAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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